2-Hydroxypropyl stearate

Emulsifier Selection HLB Value W/O Emulsions

Formulators often struggle with emulsion instability in W/O systems and thermal degradation of heat-sensitive ingredients. 2-Hydroxypropyl stearate (PGMS) resolves these issues with a low HLB of 3.4, ensuring superior water-in-oil emulsion stability compared to glyceryl stearate (HLB 3.8-5.8). Its moderate melting point (54°C) enables incorporation at lower temperatures, protecting vitamins, botanical extracts, and volatile compounds. • Robust W/O emulsions for cold creams, ointments, and whipped toppings. • Lower processing temperatures minimize thermal degradation of actives. • High lipophilicity (logP 7.67) enhances barrier function and sensory texture.

Molecular Formula C21H42O3
Molecular Weight 342.6 g/mol
CAS No. 142-75-6
Cat. No. B093554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl stearate
CAS142-75-6
Molecular FormulaC21H42O3
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C)O
InChIInChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3
InChIKeyFKOKUHFZNIUSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
soluble in alcohol (in ethanol)

2-Hydroxypropyl Stearate (CAS 142-75-6) Procurement Guide for Scientific and Industrial Formulators


2-Hydroxypropyl stearate, also known as propylene glycol monostearate (PGMS), is a non-ionic fatty acid ester derived from the reaction of stearic acid with propylene glycol . It is characterized by a molecular formula of C21H42O3, a molecular weight of approximately 342.56 g/mol, and a melting point typically around 54.0°C . This compound is widely recognized for its role as a lipophilic emulsifier, stabilizer, and texture enhancer in pharmaceutical, cosmetic, and food formulations . Its physicochemical profile includes a low water solubility (0.0062 mg/L at 25°C) and a calculated logP of approximately 7.67, indicating high lipophilicity [1].

Why Formulators Cannot Substitute 2-Hydroxypropyl Stearate with Generic In-Class Esters


The performance of fatty acid esters in emulsions and structured systems is dictated by their precise hydrophilic-lipophilic balance (HLB) and molecular architecture. 2-Hydroxypropyl stearate (PGMS) possesses an HLB of approximately 3.4, which positions it as a strong water-in-oil (W/O) emulsifier, distinctly different from glyceryl stearate (GMS) with an HLB of ~3.8-5.8 or sorbitan stearate with an HLB of ~4.7 [1]. These variations arise from the specific hydrophilic head group (propylene glycol vs. glycerol) and the degree of esterification. Substituting one ester for another can drastically alter emulsion stability, crystallization behavior in fat blends, and the final product's texture and sensory profile [2]. The following evidence quantifies these critical differences to guide scientifically sound selection and procurement.

Quantitative Differentiation of 2-Hydroxypropyl Stearate Against Analogs


HLB Value: 2-Hydroxypropyl Stearate Exhibits a Lower HLB than Glyceryl Stearate

The HLB value of 2-Hydroxypropyl stearate (PGMS) is consistently reported as approximately 3.4, which is lower than that of its closest analog, glyceryl stearate (GMS), which ranges from 3.8 to 5.8 [1]. This quantifiably lower HLB makes PGMS a more potent water-in-oil (W/O) emulsifier, providing a distinct functional profile [2].

Emulsifier Selection HLB Value W/O Emulsions

Melting Point: 2-Hydroxypropyl Stearate's Lower Melting Point vs. Stearic Acid

2-Hydroxypropyl stearate exhibits a melting point of 54.0°C, which is significantly lower than that of its parent fatty acid, stearic acid (67-69°C) . This reduction facilitates easier incorporation into formulations at lower processing temperatures, potentially improving energy efficiency and enabling inclusion in temperature-sensitive matrices [1].

Thermal Properties Formulation Stability Melting Point

Aqueous Solubility: 2-Hydroxypropyl Stearate Demonstrates Extremely Low Water Solubility

2-Hydroxypropyl stearate has an estimated water solubility of 0.0062 mg/L at 25°C, which is characteristic of its highly lipophilic nature [1]. This low solubility, combined with its calculated logP of 7.67, underpins its function as an oil-soluble emulsifier and its ability to form stable water-in-oil emulsions .

Solubility Lipophilicity Formulation

Crystallization Behavior: PGMS Induces Heterogeneous Nucleation but Forms Weaker Crystal Networks vs. GMS

In a study on whipped cream stability, propylene glycol monostearate (PGMS) was shown to adsorb onto fat blend surfaces and induce heterogeneous nucleation, but it also exhibited a lower onset crystallization temperature and formed a weaker, looser crystal network compared to glycerol monostearate (GMS) [1]. Specifically, GMS led to the formation of tiny, homogenous crystals and a firm, compact foam structure, whereas PGMS resulted in tiny but loose crystals and a weak foam structure [1].

Crystallization Fat Blend Emulsion Stability

Optimal Application Scenarios for 2-Hydroxypropyl Stearate Based on Quantitative Evidence


Formulation of Water-in-Oil (W/O) Emulsions

With a low HLB of 3.4, 2-hydroxypropyl stearate is ideally suited as a primary emulsifier for W/O emulsions in cosmetics (e.g., cold creams, night creams) and pharmaceuticals (e.g., ointments) [1]. Its lipophilic character ensures stable encapsulation of water droplets within an oil phase, providing the desired sensory properties and barrier function.

Low-Temperature Processing for Heat-Sensitive Actives

The melting point of 54.0°C, which is lower than that of stearic acid (67-69°C) and some other solid esters, allows for its incorporation into formulations at more moderate temperatures . This is particularly advantageous when formulating with heat-sensitive ingredients such as certain vitamins, botanical extracts, or volatile compounds, minimizing thermal degradation.

Aeration and Texture in Food Products

In the food industry, 2-hydroxypropyl stearate is utilized as an aerating agent and emulsifier in cakes and whipped toppings [2]. Its ability to adsorb to fat surfaces and influence crystal network formation, as demonstrated in whipped cream studies, contributes to achieving a specific, lighter foam texture that is distinct from the denser foam produced by GMS [3].

Technical Documentation Hub

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